Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate is a sulfur-containing heterocyclic compound. It is characterized by the presence of a thiophene ring substituted with a chloro group, a morpholin-4-ylsulfonyl group, and a carboxylate ester group. This compound has garnered significant interest due to its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the chlorination of thiophene-2-carboxylate followed by sulfonylation with morpholine. The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as chlorination, sulfonylation, and esterification, followed by purification techniques like recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base (e.g., sodium hydroxide) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
- Methyl 5-aryl-3-hydroxythiophene-2-carboxylate
- Methyl 5-chloro-3-(morpholin-4-yl)thiophene-2-carboxylate
Uniqueness
Methyl 5-chloro-3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate is unique due to the presence of the morpholin-4-ylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
methyl 5-chloro-3-morpholin-4-ylsulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S2/c1-16-10(13)9-7(6-8(11)18-9)19(14,15)12-2-4-17-5-3-12/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTHCUKGEGPZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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